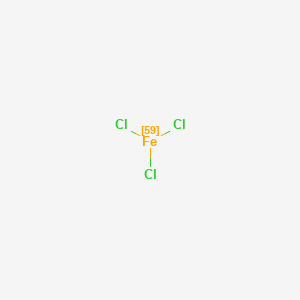
Ferric chloride Fe 59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric chloride Fe 59, also known as Iron (III) chloride, is a chemical compound with the formula FeCl₃. It is a dark-colored crystal with iron in the +3 oxidation state. This compound is widely used in various industrial and laboratory applications due to its properties as a Lewis acid and its ability to function as an astringent .
Vorbereitungsmethoden
Ferric chloride Fe 59 can be synthesized through several methods:
Dissolving Iron Ore in Hydrochloric Acid: The reaction involves dissolving iron ore (Fe₃O₄) in hydrochloric acid (HCl), resulting in the formation of ferrous chloride (FeCl₂) and ferric chloride (FeCl₃) along with water[ \text{Fe}_3\text{O}_4 + 8\text{HCl} \rightarrow \text{FeCl}_2 + 2\text{FeCl}_3 + 4\text{H}_2\text{O} ]
Oxidation of Ferrous Chloride with Chlorine: This method involves oxidizing ferrous chloride (FeCl₂) with chlorine gas (Cl₂) to produce ferric chloride[ 2\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]
Oxidation of Ferrous Chloride with Oxygen: In this method, ferrous chloride is oxidized with oxygen (O₂) in the presence of hydrochloric acid to form ferric chloride[ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ] These methods are commonly used in industrial production to obtain ferric chloride in large quantities.
Analyse Chemischer Reaktionen
Ferric chloride Fe 59 undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ferric chloride Fe 59 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the chlorination of aromatic compounds and the oxidation of alcohols.
Biology: Ferric chloride is used in biochemical assays to detect the presence of phenolic compounds and other analytes.
Wirkmechanismus
The mechanism of action of ferric chloride Fe 59 involves its ability to bind to negatively charged surfaces, such as cell membranes and plasma proteins. This binding can lead to the aggregation of proteins and cells, which is utilized in various applications, such as water treatment and biochemical assays . In medical applications, ferric chloride acts as a phosphate binder, reducing serum phosphate levels in patients with chronic kidney disease .
Vergleich Mit ähnlichen Verbindungen
Ferric chloride Fe 59 can be compared with other iron compounds, such as ferrous chloride (FeCl₂) and ferric sulfate (Fe₂(SO₄)₃):
- **Ferric
Ferrous Chloride (FeCl₂): Unlike ferric chloride, ferrous chloride contains iron in the +2 oxidation state. It is less oxidizing and is used in different applications, such as in the reduction of chromate in cement.
Eigenschaften
CAS-Nummer |
18497-67-1 |
|---|---|
Molekularformel |
Cl3Fe |
Molekulargewicht |
165.29 g/mol |
IUPAC-Name |
trichloro(59Fe)iron-59 |
InChI |
InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3/i;;;1+3 |
InChI-Schlüssel |
RBTARNINKXHZNM-LZPLZWJISA-K |
Isomerische SMILES |
Cl[59Fe](Cl)Cl |
Kanonische SMILES |
Cl[Fe](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















